
(1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in various applications, including biomedical research and drug development.
Scientific Research Applications
(1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use in drug development, as it has been found to exhibit promising pharmacological properties. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.
Mechanism of Action
The exact mechanism of action of (1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone in lab experiments is its potential use in drug development. Additionally, the compound has been found to exhibit low toxicity in vitro. However, one limitation of using this compound in lab experiments is its relatively high cost.
Future Directions
There are a number of potential future directions for research involving (1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone. One area of interest is its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, there is potential for the development of new synthetic methods for this compound, which could lead to increased availability and lower costs.
Synthesis Methods
The synthesis of (1-(4-chlorophenyl)-5-propyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone involves the reaction between 4-chlorophenyl isocyanate and propargyl alcohol in the presence of copper (I) chloride as a catalyst. The resulting product is then reacted with morpholine and 1H-1,2,3-triazole to obtain the final compound.
properties
IUPAC Name |
[1-(4-chlorophenyl)-5-propyltriazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-2-3-14-15(16(22)20-8-10-23-11-9-20)18-19-21(14)13-6-4-12(17)5-7-13/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZSARWVWRSCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



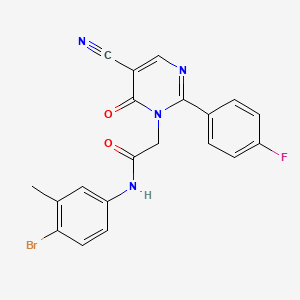

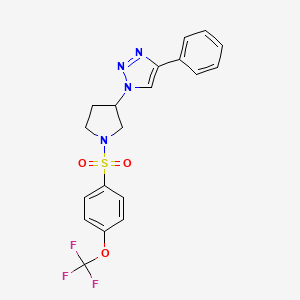
![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridazine-3-carboxamide](/img/structure/B2708657.png)
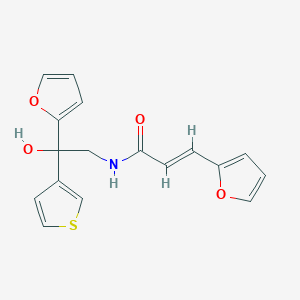
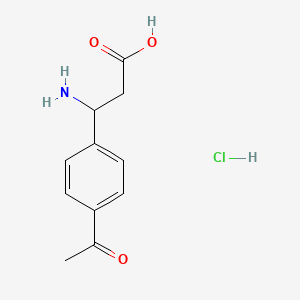
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2708663.png)
![(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2708664.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2708665.png)
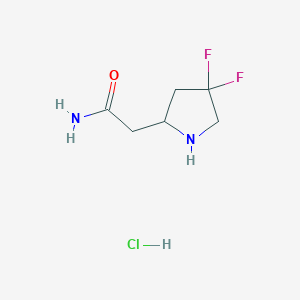

![2-Methyl-1,3-dioxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B2708669.png)